N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide
Description
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide: is a complex organic compound that features a piperazine ring substituted with a m-tolyl group, a sulfonyl group, and a cyclopropanecarboxamide moiety
Properties
IUPAC Name |
N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-15-4-2-5-17(14-15)20-9-11-21(12-10-20)25(23,24)13-3-8-19-18(22)16-6-7-16/h2,4-5,14,16H,3,6-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDORITSBZRMWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the m-Tolyl Group: The m-tolyl group is introduced via electrophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group is added through sulfonylation reactions using sulfonyl chlorides.
Attachment of the Cyclopropanecarboxamide Moiety: The final step involves the attachment of the cyclopropanecarboxamide moiety through amide bond formation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the m-tolyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Biology:
Receptor Binding Studies: It can be used to study binding interactions with various biological receptors, particularly those involving piperazine derivatives.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly for targeting neurological and metabolic disorders.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as adrenergic receptors. The compound acts as a non-selective antagonist of α1 and α2-adrenoceptors, which can modulate various physiological processes, including lipid and carbohydrate metabolism .
Comparison with Similar Compounds
- N-(3-((4-(o-tolyl)piperazin-1-yl)sulfonyl)propyl)pyrrolidin-2-one
- N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide
Comparison:
- Structural Differences: While similar in having a piperazine ring and sulfonyl group, these compounds differ in the substituents attached to the piperazine ring and the nature of the amide moiety.
- Unique Features: N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is unique due to its cyclopropanecarboxamide moiety, which may confer distinct pharmacological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, starting with sulfonylation of the piperazine core. Key steps include:
- Step 1 : Coupling of 4-(m-tolyl)piperazine with a propane sulfonyl chloride intermediate using THF or dichloromethane as solvents under reflux (60–80°C, 12–24 hours) .
- Step 2 : Propyl chain elongation via nucleophilic substitution, employing reagents like HBTU or EDC•HCl with catalytic HOBt and NEt3 to facilitate amide bond formation .
- Purification : Silica gel column chromatography (eluent: gradient of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final product .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., cyclopropane CH₂ at δ ~1.2–1.5 ppm, piperazine N–CH₂ at δ ~2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Purity Assessment :
- X-ray Powder Diffraction (XRPD) : Determines crystallinity and polymorphic forms .
- Thermogravimetric Analysis (TGA) and DSC : Assess thermal stability and melting point range (e.g., stability up to 150°C) .
Advanced Research Questions
Q. How does the m-tolyl substituent on the piperazine ring influence the compound’s receptor binding affinity compared to other aryl groups?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with substituents like 2-fluorophenyl or 4-methoxyphenyl (as in ) and evaluate binding affinity via radioligand assays (e.g., D3 receptor or acetylcholinesterase inhibition) .
- Key Findings : The meta-methyl group on the phenyl ring (m-tolyl) enhances lipophilicity, potentially improving blood-brain barrier penetration compared to polar substituents (e.g., 4-fluorophenyl in ). However, bulky groups (e.g., 3-chlorophenyl in ) may sterically hinder target engagement .
Q. What experimental strategies can resolve discrepancies between in vitro potency and in vivo efficacy observed for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling :
- Microsomal Stability Assays : Identify metabolic hotspots (e.g., piperazine N-dealkylation) using liver microsomes and LC-MS quantification .
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction, which correlates with in vivo activity .
- Prodrug Design : Introduce labile esters (e.g., acetyloxymethyl) to improve oral bioavailability, as seen in related neuroprotective agents ( ) .
Q. How can molecular docking studies inform the design of derivatives with enhanced target specificity?
- Methodological Answer :
- Docking Workflow :
Target Preparation : Retrieve protein structures (e.g., acetylcholinesterase PDB: 4EY7) and prepare active sites using software like AutoDockTools .
Ligand Optimization : Generate 3D conformers of the compound and perform flexible docking to assess binding modes (e.g., sulfonyl group interactions with catalytic triad residues) .
- SAR Guidance : Docking reveals that cyclopropane carboxamide’s rigidity improves fit into hydrophobic pockets, while piperazine sulfonyl orientation affects hydrogen bonding .
Contradiction Analysis in Research Data
Q. How should researchers address conflicting reports on the compound’s mechanism of action (e.g., acetylcholinesterase inhibition vs. receptor antagonism)?
- Methodological Answer :
- Dual-Target Assays : Perform parallel screening against both acetylcholinesterase and dopamine receptors (e.g., D2/D3) using fluorometric or radiolabeled assays .
- Selectivity Profiling : Compare IC50 values across targets. For example, if the compound shows nM affinity for D3 receptors but µM activity for acetylcholinesterase, prioritize receptor studies .
- Functional Assays : Use patch-clamp electrophysiology to confirm functional antagonism (e.g., inhibition of dopamine-induced cAMP accumulation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
